molecular formula C9H11N3 B071367 4-ethyl-1H-benzo[d]imidazol-5-amine CAS No. 177843-32-2

4-ethyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B071367
CAS No.: 177843-32-2
M. Wt: 161.2 g/mol
InChI Key: PCMHJJOKHSAPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with an ethyl group at the 4-position and an amine group at the 5-position. This unique structure imparts various chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1H-benzo[d]imidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of o-phenylenediamine with 4-ethylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis and other advanced techniques can also be employed to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-ethyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-ethyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cell signaling pathways, resulting in anticancer activity .

Comparison with Similar Compounds

Uniqueness: 4-ethyl-1H-benzo[d]imidazol-5-amine is unique due to the presence of both an ethyl group at the 4-position and an amine group at the 5-position. These substituents impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

177843-32-2

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

4-ethyl-1H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-2-6-7(10)3-4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

PCMHJJOKHSAPFF-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC2=C1N=CN2)N

Canonical SMILES

CCC1=C(C=CC2=C1N=CN2)N

Synonyms

1H-Benzimidazol-5-amine,4-ethyl-(9CI)

Origin of Product

United States

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